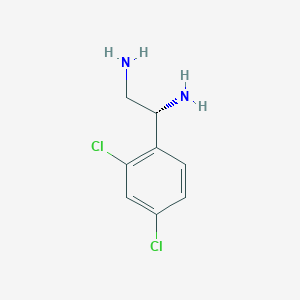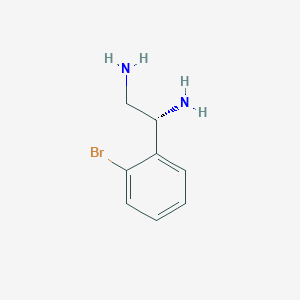
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethylbenzaldehyde and an appropriate chiral amine.
Reductive Amination: The key step involves the reductive amination of 2,4,6-trimethylbenzaldehyde with the chiral amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
Oxidation: Imines, amides, or nitro derivatives.
Reduction: Saturated amines or alcohols.
Substitution: Halogenated derivatives, alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar diamines in biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its diamine functionality allows it to act as a cross-linking agent in polymer synthesis.
Mécanisme D'action
The mechanism by which (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymerization: In polymer chemistry, it acts as a cross-linker, forming covalent bonds between polymer chains and enhancing material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound , with similar but distinct biological activities.
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: The racemic mixture, which lacks the stereochemical purity of the (1S) enantiomer.
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
The uniqueness of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine lies in its chiral nature and the specific arrangement of its functional groups. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring stereochemical precision.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
CZXPCBGOKOOGDN-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@@H](CN)N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)

![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)




![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)

